molecular formula C10H12BrNO2 B13580586 Ethyl 2-amino-2-(3-bromophenyl)acetate

Ethyl 2-amino-2-(3-bromophenyl)acetate

Cat. No.: B13580586
M. Wt: 258.11 g/mol
InChI Key: CGKKHOIPUJIWBK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is substituted with a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3-bromophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 3-bromoaniline in the presence of a base such as sodium acetate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromoaniline attacks the carbonyl carbon of ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-bromophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.

    Ethyl 2-amino-2-(2-bromophenyl)acetate: Similar structure but with the bromine atom at the ortho position.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its ortho and para counterparts.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromophenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3

InChI Key

CGKKHOIPUJIWBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)N

Origin of Product

United States

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